Superior Antiviral Potency in a Kinase-Deficient Cell Model: Azt-pmap vs. AZT
Azt-pmap (also described as 'phenyl methoxy alaninyl phosphoramidate') demonstrates a marked retention of anti-HIV activity in the JM cell line, which is deficient in the thymidine kinase required for the initial phosphorylation of the parent nucleoside AZT [1][2]. In contrast, AZT is virtually inactive in this model. This directly validates the ProTide prodrug concept, showing that Azt-pmap effectively bypasses the rate-limiting metabolic bottleneck [2].
| Evidence Dimension | Antiviral Activity (EC50) in JM Cells |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | AZT: 100 μM (almost inactive) |
| Quantified Difference | Azt-pmap is approximately 125-fold more potent in this kinase-deficient cell line. |
| Conditions | In vitro evaluation of HIV-1 replication in JM cell lines (thymidine kinase-deficient) [1][2]. |
Why This Matters
This data justifies the selection of Azt-pmap over AZT for any research program designed to study antiviral activity in cellular environments with poor AZT phosphorylation, a common mechanism of clinical resistance [2].
- [1] Protide - Wikipedia. (n.d.). Retrieved April 2026, from https://en.m.wikipedia.org/wiki/Protide View Source
- [2] McGuigan, C., Pathirana, R. N., Mahmood, N., Devine, K. G., & Hay, A. J. (1992). Aryl phosphate derivatives of AZT retain activity against HIV1 in cell lines which are resistant to the action of AZT. Antiviral Research, 17(4), 311–321. https://doi.org/10.1016/0166-3542(92)90026-2 View Source
